9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
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Overview
Description
9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and an imidazoisoindol core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol typically involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine. This reaction proceeds through the formation of a carbinolamine intermediate, which undergoes ring expansion followed by transannular cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, similar compounds have been shown to inhibit the fusion glycoprotein of respiratory syncytial virus, suggesting a potential antiviral mechanism .
Comparison with Similar Compounds
Similar Compounds
9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: This compound shares a similar core structure but lacks the hydroxyl group present in 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol.
1,2,3,9b-tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one: Another related compound with a different substitution pattern on the core structure.
Uniqueness
The presence of the hydroxyl group in this compound distinguishes it from its analogs, potentially contributing to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
9b-(4-chlorophenyl)-1,2,3,5-tetrahydroimidazo[2,1-a]isoindol-5-ol |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2 |
InChI Key |
IBYCREMIHFSWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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